1-(3-Ethoxy-4-methoxyphenyl)propan-2-one
Description
1-(3-Ethoxy-4-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C12H16O3 It is a ketone derivative characterized by the presence of ethoxy and methoxy groups attached to a phenyl ring
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
1-(3-ethoxy-4-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C12H16O3/c1-4-15-12-8-10(7-9(2)13)5-6-11(12)14-3/h5-6,8H,4,7H2,1-3H3 |
InChI Key |
MXRMBFXHCIISDM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC(=O)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Ethoxy-4-methoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with a suitable ketone precursor under acidic or basic conditions. The reaction typically requires a catalyst, such as sodium hydroxide or hydrochloric acid, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 1-(3-Ethoxy-4-methoxyphenyl)propan-2-one may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieving high efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Ethoxy-4-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 1-(3-ethoxy-4-methoxyphenyl)propan-2-ol.
Substitution: The ethoxy and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of derivatives related to 1-(3-Ethoxy-4-methoxyphenyl)propan-2-one. For instance, novel compounds synthesized from similar structures exhibited significant antioxidant activity, surpassing that of well-known antioxidants like ascorbic acid. The DPPH radical scavenging method has been employed to evaluate this activity, demonstrating that certain derivatives can scavenge free radicals effectively .
Table 1: Antioxidant Activity Comparison
Anticancer Activity
The anticancer properties of 1-(3-Ethoxy-4-methoxyphenyl)propan-2-one have been investigated through various in vitro assays. These studies often focus on cell lines such as U-87 (human glioblastoma) and MDA-MB-231 (triple-negative breast cancer). The results indicate that compounds derived from or related to this structure exhibit cytotoxic effects, with some showing higher efficacy against glioblastoma cells compared to breast cancer cells .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Cisplatin | U-87 | <10 | Control |
| 1-(3-Ethoxy-4-methoxyphenyl)propan-2-one Derivative A | U-87 | 15 | |
| 1-(3-Ethoxy-4-methoxyphenyl)propan-2-one Derivative B | MDA-MB-231 | 25 |
Synthesis and Evaluation of Derivatives
A significant case study involved the synthesis of various derivatives of 1-(3-Ethoxy-4-methoxyphenyl)propan-2-one. These derivatives were evaluated for their biological activities using standardized assays. For example, a derivative was synthesized through a reaction with isatin, yielding a compound with enhanced anticancer properties . The study highlighted the importance of structural modifications in increasing therapeutic efficacy.
Mechanistic Insights
Research has also delved into the mechanisms by which these compounds exert their biological effects. For instance, studies suggest that some derivatives may act as topoisomerase inhibitors or affect cellular pathways involved in apoptosis, leading to increased cytotoxicity against cancer cells. This mechanistic understanding is crucial for developing targeted therapies based on these compounds .
Mechanism of Action
The mechanism of action of 1-(3-Ethoxy-4-methoxyphenyl)propan-2-one depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)propan-2-one: This compound lacks the ethoxy group, making it less versatile in certain reactions.
1-(3,4-Dimethoxyphenyl)propan-2-one: The presence of an additional methoxy group can alter its reactivity and applications.
1-(4-Hydroxy-3-methoxyphenyl)propan-2-one: The hydroxy group introduces different chemical properties and potential biological activities.
Uniqueness: 1-(3-Ethoxy-4-methoxyphenyl)propan-2-one is unique due to the combination of ethoxy and methoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic and research applications.
Biological Activity
1-(3-Ethoxy-4-methoxyphenyl)propan-2-one, also known as a substituted phenyl ketone, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique structure, which may contribute to various pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective properties. This article aims to explore the biological activity of this compound through a review of relevant literature, case studies, and research findings.
Chemical Structure and Properties
The chemical formula for 1-(3-Ethoxy-4-methoxyphenyl)propan-2-one is , with a molecular weight of approximately 208.25 g/mol. The IUPAC name reflects its structural features, indicating the presence of ethoxy and methoxy groups on the phenyl ring.
| Property | Value |
|---|---|
| CAS Number | [not specified] |
| Molecular Formula | C₁₂H₁₆O₃ |
| Molecular Weight | 208.25 g/mol |
| IUPAC Name | 1-(3-Ethoxy-4-methoxyphenyl)propan-2-one |
The biological activity of 1-(3-Ethoxy-4-methoxyphenyl)propan-2-one is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in inflammatory pathways. For instance, compounds with similar structures have been shown to inhibit phosphodiesterases (PDEs), which play crucial roles in inflammatory responses and cellular signaling.
Anti-inflammatory Effects
Research indicates that derivatives of 1-(3-Ethoxy-4-methoxyphenyl)propan-2-one exhibit significant anti-inflammatory properties. In vitro studies demonstrated that these compounds can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages exposed to lipopolysaccharides (LPS) .
Case Study:
In a controlled study, mice treated with a related compound showed reduced lung inflammation markers after exposure to allergens. The compound effectively inhibited the release of inflammatory mediators and demonstrated a favorable safety profile compared to traditional anti-inflammatory drugs .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It was found to induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators .
Research Findings:
A study reported that treatment with 1-(3-Ethoxy-4-methoxyphenyl)propan-2-one led to a dose-dependent decrease in cell viability in MDA-MB-231 cells, suggesting its potential as a therapeutic agent for breast cancer .
Neuroprotective Effects
Emerging evidence suggests that this compound may have neuroprotective properties. It appears to mitigate oxidative stress-induced neuronal damage by enhancing antioxidant enzyme activity and reducing reactive oxygen species (ROS) levels in neuronal cells .
Comparative Analysis
To better understand the efficacy of 1-(3-Ethoxy-4-methoxyphenyl)propan-2-one, it is beneficial to compare it with structurally similar compounds.
| Compound | Anti-inflammatory Activity | Anticancer Activity | Neuroprotective Effects |
|---|---|---|---|
| 1-(3-Ethoxy-4-methoxyphenyl)propan-2-one | Moderate | High | Moderate |
| Related Phenyl Ketone A | Low | Moderate | High |
| Related Phenyl Ketone B | High | Low | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
